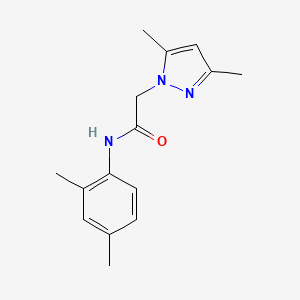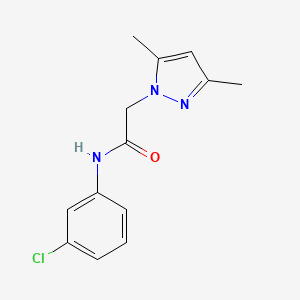
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has shown potential in various applications, including as an anti-inflammatory agent and in the treatment of cancer.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to activate the caspase-3 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could potentially make it a useful therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in scientific research. However, one limitation of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One direction is to further investigate its mechanism of action. This could potentially lead to the development of more targeted therapeutic agents. Another direction is to study the potential use of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in combination with other therapeutic agents. This could potentially enhance its anti-cancer and anti-inflammatory effects. Additionally, further studies could investigate the potential use of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in other disease models, such as neurological disorders. Overall, the study of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has shown promising results and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with 3,5-dimethylpyrazole-1-carboxylic acid to obtain N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. The synthesis method of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been well-established, and the compound can be easily synthesized in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has shown potential in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been studied for its anti-inflammatory effects. Studies have shown that N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This could potentially make N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide a useful therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-14(11(2)7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEUZHNTXWBUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)

![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)




